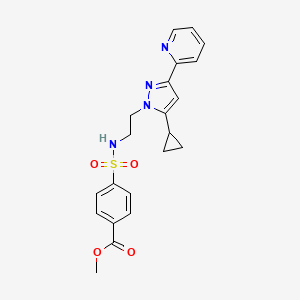

methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is an organic compound primarily characterized by its complex structure, integrating a benzoate ester, a pyrazole ring, and a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis begins with the preparation of the intermediate compounds that will constitute the final molecule. The pyrazole ring is typically synthesized via a cyclization reaction involving hydrazine and 1,3-diketones. This step requires an acidic or basic catalyst and is generally carried out at moderate temperatures (50-100°C).

Formation of Sulfonamide Linkage: : The next step involves the introduction of the sulfonamide group. This is achieved by reacting an amine derivative of the intermediate pyrazole with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine, typically under reflux conditions.

Esterification: : The benzoate ester is formed through an esterification reaction involving methanol and benzoic acid, usually facilitated by an acid catalyst like sulfuric acid. This reaction is often conducted at elevated temperatures (60-80°C) to drive the reaction to completion.

Final Coupling: : The final step involves coupling the intermediate compounds through nucleophilic substitution or amidation, combining the pyrazole, sulfonamide, and benzoate units into the final complex molecule. This reaction might require a coupling agent such as dicyclohexylcarbodiimide (DCC) and may be carried out under inert conditions to prevent unwanted side reactions.

Industrial Production Methods

Scaling up the synthesis to industrial production typically involves optimizing these reaction steps for efficiency, yield, and safety. The use of continuous flow reactors may be employed to control reaction conditions precisely, and the choice of solvents and reagents is often tailored to minimize environmental impact and production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, particularly at the pyrazole and benzoate moieties, forming oxidized derivatives that may possess different chemical properties or biological activities.

Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzoate ester, potentially yielding amines or alcohols, respectively.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings

Common Reagents and Conditions

Oxidation: : Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

Reduction: : Catalytic hydrogenation (using palladium on carbon) or chemical reducing agents like sodium borohydride.

Substitution: : Halogenation reagents for electrophilic substitutions, and bases like sodium hydride for nucleophilic substitutions.

Major Products

Oxidation Products: : Potential formation of carboxylic acids or ketones.

Reduction Products: : Amines or alcohols.

Substitution Products:

Aplicaciones Científicas De Investigación

Chemistry: : Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate serves as a versatile intermediate in synthetic organic chemistry, enabling the exploration of new chemical transformations and the synthesis of complex molecules.

Biology: : In biological research, this compound can be used as a probe to study biochemical pathways and molecular interactions, thanks to its unique functional groups and reactive sites.

Medicine: : Its potential medicinal applications include acting as a scaffold for designing new drugs with anti-inflammatory, anti-cancer, or antimicrobial properties, owing to the pharmacophoric elements it contains.

Industry: : Industrial applications may involve its use in the development of novel materials, such as advanced polymers or as a precursor in the synthesis of specialty chemicals.

Mecanismo De Acción

The mechanism of action for this compound largely depends on the specific biological target it interacts with. Generally, the compound may function by:

Binding to Enzymes or Receptors: : The pyrazole and sulfonamide groups can interact with enzyme active sites or receptor binding domains, inhibiting or modulating their activity.

Disruption of Biological Pathways: : By interfering with key enzymes or signaling molecules, it can alter cellular processes such as proliferation, apoptosis, or inflammation.

Selective Toxicity: : In certain contexts, the compound’s reactivity may lead to selective toxicity against specific cells, such as cancer cells, by inducing oxidative stress or disrupting critical metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-(N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.

Ethyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate: : The substitution of the methyl ester with an ethyl ester alters the compound’s hydrophobicity and potentially its pharmacokinetic profile.

Uniqueness

The uniqueness of methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate lies in its complex and multifunctional structure

Actividad Biológica

Methyl 4-(N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention in biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that includes:

- Benzoate ester

- Pyrazole ring

- Sulfamoyl group

This structural complexity allows it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Specifically, certain pyrazole derivatives have shown promising in vitro growth inhibition against Mycobacterium tuberculosis, suggesting that this compound may possess similar effects.

Anticancer Potential

Pyrazole derivatives are known for their anticancer activities. They have been demonstrated to inhibit various cancer cell lines through multiple mechanisms, including:

- Inhibition of kinases (e.g., BRAF and EGFR)

- Induction of apoptosis in cancer cells

- Disruption of cellular signaling pathways

For instance, studies have highlighted that pyrazole derivatives can effectively inhibit the proliferation of cancer cells such as MCF-7 and A549, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The sulfonamide moiety in this compound may contribute to anti-inflammatory properties. Similar compounds have been reported to reduce inflammatory markers and cytokine production in various models, indicating potential therapeutic applications in inflammatory diseases .

Study on Pyrazole Derivatives

A comprehensive review of pyrazole derivatives revealed that many compounds within this class exhibit notable antifungal, antibacterial, and anticancer activities. The structure-activity relationship (SAR) studies indicated that modifications in the pyrazole ring significantly influence biological activity, underscoring the importance of molecular design in drug development .

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various pathogens and cancer cell lines. Results showed promising activity against E. coli and Staphylococcus aureus, as well as significant cytotoxicity against several cancer cell lines, reinforcing its potential as a therapeutic agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 4-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-29-21(26)16-7-9-17(10-8-16)30(27,28)23-12-13-25-20(15-5-6-15)14-19(24-25)18-4-2-3-11-22-18/h2-4,7-11,14-15,23H,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHGMUJYBMGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.